molecular formula C15H23BrO4 B14554964 1-Bromo-2,5-bis(1-ethoxyethoxy)-4-methylbenzene CAS No. 61948-03-6

1-Bromo-2,5-bis(1-ethoxyethoxy)-4-methylbenzene

Cat. No.: B14554964
CAS No.: 61948-03-6
M. Wt: 347.24 g/mol
InChI Key: LLIOKVVDZVOHIG-UHFFFAOYSA-N
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Description

1-Bromo-2,5-bis(1-ethoxyethoxy)-4-methylbenzene is an organic compound with the molecular formula C15H23BrO4 and a molecular weight of 347.245 g/mol . This compound is a derivative of benzene, featuring bromine and ethoxyethoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2,5-bis(1-ethoxyethoxy)-4-methylbenzene typically involves the bromination of 2,5-bis(1-ethoxyethoxy)-4-methylbenzene. This reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The reaction conditions often include the use of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,5-bis(1-ethoxyethoxy)-4-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethoxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of 2,5-bis(1-ethoxyethoxy)-4-methylbenzene derivatives with different substituents.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 2,5-bis(1-ethoxyethoxy)-4-methylbenzene.

Scientific Research Applications

1-Bromo-2,5-bis(1-ethoxyethoxy)-4-methylbenzene has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biochemical pathways involving brominated compounds.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2,5-bis(1-ethoxyethoxy)-4-methylbenzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The ethoxyethoxy groups can undergo oxidation or reduction, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2,5-dimethoxy-4-methylbenzene: Similar structure but with methoxy groups instead of ethoxyethoxy groups.

    1-Bromo-2,5-diethoxy-4-methylbenzene: Similar structure but with ethoxy groups instead of ethoxyethoxy groups.

Uniqueness

1-Bromo-2,5-bis(1-ethoxyethoxy)-4-methylbenzene is unique due to the presence of ethoxyethoxy groups, which provide distinct chemical properties and reactivity compared to other similar compounds. These groups can influence the compound’s solubility, stability, and reactivity in various chemical reactions.

Properties

CAS No.

61948-03-6

Molecular Formula

C15H23BrO4

Molecular Weight

347.24 g/mol

IUPAC Name

1-bromo-2,5-bis(1-ethoxyethoxy)-4-methylbenzene

InChI

InChI=1S/C15H23BrO4/c1-6-17-11(4)19-14-9-13(16)15(8-10(14)3)20-12(5)18-7-2/h8-9,11-12H,6-7H2,1-5H3

InChI Key

LLIOKVVDZVOHIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OC1=CC(=C(C=C1C)OC(C)OCC)Br

Origin of Product

United States

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